molecular formula C16H10FNO4 B2737494 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate CAS No. 536722-07-3

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate

Cat. No.: B2737494
CAS No.: 536722-07-3
M. Wt: 299.257
InChI Key: SAPALVTZEYPVGD-UHFFFAOYSA-N
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Description

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which combines a phthalimide moiety with a fluorinated benzoate ester, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate typically involves the reaction of phthalic anhydride with 2-fluorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dioxoisoindolin-2-yl)methyl benzoate
  • (1,3-Dioxoisoindolin-2-yl)methyl 4-fluorobenzoate
  • (1,3-Dioxoisoindolin-2-yl)methyl 3-fluorobenzoate

Uniqueness

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzoate ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4/c17-13-8-4-3-7-12(13)16(21)22-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPALVTZEYPVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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